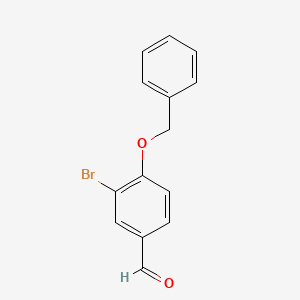

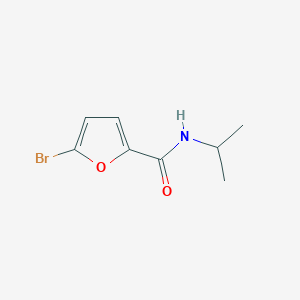

5-Bromo-N-isopropyl-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan derivatives, such as "5-Bromo-N-isopropyl-2-furamide," are significant in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications in material science. Their synthesis, molecular structure analysis, and exploration of physical and chemical properties are crucial for understanding their functionality and application potential.

Synthesis Analysis

The synthesis of furan derivatives often involves palladium-catalyzed cyclization reactions. For instance, a novel palladium-catalyzed cyclization of bromoacrylamides with isocyanides produces substituted 2,5-diimino-furans, which can serve as precursors to maleamides (Jiang et al., 2014).

Molecular Structure Analysis

The crystal structure of furan derivatives, including those with bromophenyl groups, reveals intricate details about their spatial arrangement and bonding. For example, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide shows specific orientations and bond angles characteristic of furan compounds, highlighting the influence of bromine and other substituents on the molecule's geometry (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

Furan compounds undergo various chemical reactions, including cine-substitution reactions that lead to the formation of amino-derivatives. This behavior illustrates the reactivity of furan rings towards nucleophiles and the potential for functional group modifications (Crabbé & Depres, 1980).

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility and crystal packing, can be significantly influenced by their molecular structure and the presence of functional groups. Investigations into the crystal structure and solubility of similar compounds provide valuable insights into the physical characteristics of "5-Bromo-N-isopropyl-2-furamide" (Anuradha et al., 2014).

Chemical Properties Analysis

The chemical properties of furan derivatives are shaped by their functional groups and molecular structure. For instance, the reactivity towards electrophiles, nucleophiles, and the formation of hydrogen bonds are crucial aspects that determine their chemical behavior and applications (Jiang et al., 2014).

科学的研究の応用

Novel Synthesis Methods

- A novel palladium-catalyzed cyclization process has been developed to produce substituted 2,5-diimino-furans, with potential applications in synthesizing maleamides. This process involves the coordination of the amide oxygen atom to the Pd(II) center as a key step (Jiang et al., 2014).

Polymer Synthesis and Optimization

- The compound has been used in the polycondensation of 2-furamide with paraformaldehyde, resulting in 2,5-furanmethylene polyamide. The study focused on optimizing the molecular weight by altering the synthesis procedure, catalyst, medium, and reaction temperature (Abid et al., 2000).

Precursor for Cytotoxic Compounds

- It has been used as a precursor for the synthesis of 3-Benzyl-4-isopropyl-2(5H)-furanone, which is significant in producing cytotoxic derivatives of (Z)-5-ylidene-2(5H)-furanone (Bellina & Rossi, 2002).

Heterocyclic Compound Synthesis

- A palladium-catalyzed cyclization method has been developed using 5-Bromo-N-isopropyl-2-furamide derivatives to synthesize furo[3,2-c]quinolin-4(5H)-ones, a heterocyclic compound with potential applications in various fields (Lindahl et al., 2006).

Green Chemistry

- The compound has been used in a microwave-assisted dehydration process of fructose to 5-hydroxymethyl furfural in isopropyl alcohol, highlighting its role in green chemistry due to the high yield and use of an eco-friendly solvent (Pawar & Lali, 2014).

Biological Applications

- Poly(N-isopropyl acrylamide) substrates, potentially involving derivatives of 5-Bromo-N-isopropyl-2-furamide, have been used extensively in bioengineering, particularly for the nondestructive release of biological cells and proteins, with applications in various fields such as cell sheet engineering and tissue transplantation (Cooperstein & Canavan, 2010).

特性

IUPAC Name |

5-bromo-N-propan-2-ylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-5(2)10-8(11)6-3-4-7(9)12-6/h3-5H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCQSQCZAHQASJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357021 |

Source

|

| Record name | 5-BROMO-N-ISOPROPYL-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-isopropyl-2-furamide | |

CAS RN |

300381-08-2 |

Source

|

| Record name | 5-BROMO-N-ISOPROPYL-2-FURAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。